molecular formula C6H13ClN2O2 B2940834 5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride CAS No. 2490406-72-7

5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride

Cat. No. B2940834
CAS RN: 2490406-72-7
M. Wt: 180.63
InChI Key: XJYVBGINQLZASO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride, also known as AMOZ, is a synthetic compound that belongs to the oxazolidinone class of antibiotics. This compound has been extensively studied for its antibacterial properties and has shown promising results in treating various bacterial infections.

Scientific Research Applications

Synthesis and Chiral Auxiliaries

5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride plays a crucial role in the synthesis of chiral oxazolidin-2-ones, which are invaluable as chiral auxiliaries and for their pharmacologically interesting activities. One notable method involves a practical one-pot preparation of chiral 4,5-disubstituted oxazolidan-2-ones using a modified Sharpless asymmetric aminohydroxylation. This procedure, applicable on both small and large scales, utilizes 1, 3-dichloro-5,5-dimethyl hydantoin as a substitute for tert-butyl hypochlorite, highlighting its synthetic utility and versatility (Barta et al., 2000).

Precursors to Enantiomerically Pure Compounds

The compound is instrumental in generating enantiomerically pure C- and N-protected α-alkyl prolines, serving as valuable precursors. Through the lithium enolate of known 2-trichloromethyloxazolidin-5-one reacting with electrophiles, high diastereoselectivity and good yields are achieved. This process underscores the compound's significance in synthesizing versatile synthons convertible into useful proline peptidomimetics, demonstrating its pivotal role in producing conformationally restricted peptides and other compounds (Wang, 1999).

Bioreversible Derivatives for Peptides

In peptide science, 5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride derivatives are explored as bioreversible forms for the α-amido carboxy moiety in peptides. Studies on the hydrolysis kinetics of N-acyl 5-oxazolidinones derived from various N-benzyloxycarbonyl amino acids and aldehydes have provided insights into their suitability as prodrug forms, intended to protect peptide bonds against enzymatic cleavage and improve absorption characteristics through increased lipophilicity. This application reveals the compound's potential in enhancing peptide-based therapeutics' bioavailability and stability (Buur & Bundgaard, 1988).

Antimicrobial and Antitumor Applications

Additionally, the oxazolidinone class, to which 5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride belongs, has found applications in developing antimicrobial and antitumor agents. Notably, U-100592 and U-100766, synthetic oxazolidinones, have demonstrated potent in vitro and in vivo activities against multidrug-resistant Gram-positive bacterial infections and Mycobacterium tuberculosis. This underscores the compound's relevance in addressing critical clinical challenges posed by antibiotic resistance (Brickner et al., 1996).

Mechanism of Action

Target of Action

The compound “5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride” is structurally similar to muscimol , a potent psychoactive compound found in certain mushrooms . Muscimol is a potent and selective orthosteric agonist for the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which mediates inhibitory neurotransmission in the nervous system .

Mode of Action

Muscimol, and by extension “5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride”, mimics the inhibitory neurotransmitter GABA . By binding to GABA receptors in the brain, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

Given its structural similarity to muscimol, it is likely to affect the gabaergic system . The GABAergic system plays a crucial role in the central nervous system, influencing a variety of functions including mood regulation, pain response, and sleep cycles .

Pharmacokinetics

It is mainly distributed to organs such as the liver, lung, and kidney . The compound is mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Result of Action

The molecular and cellular effects of “5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride” are likely to be similar to those of muscimol. Muscimol, through its potent interaction with GABA-A receptors, exerts significant effects on the central nervous system . Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . The diverse pharmacological effects of muscimol, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .

properties

IUPAC Name

5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-6(2)4(3-7)10-5(9)8-6;/h4H,3,7H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYVBGINQLZASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)N1)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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